But-3-en-2-yl oxazolidine-4-carboxylate

Description

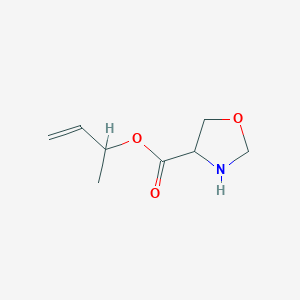

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

but-3-en-2-yl 1,3-oxazolidine-4-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-3-6(2)12-8(10)7-4-11-5-9-7/h3,6-7,9H,1,4-5H2,2H3 |

InChI Key |

MELVGCNEMLLDEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)OC(=O)C1COCN1 |

Origin of Product |

United States |

Reaction Mechanisms and Stereochemical Control in Transformations of But 3 En 2 Yl Oxazolidine 4 Carboxylate

Stereoelectronic Effects in Oxazolidine (B1195125) Ring Reactivity

The reactivity of the oxazolidine ring is significantly influenced by stereoelectronic effects. The lone pair of electrons on the nitrogen atom can participate in conjugation with the carbonyl group of the carboxylate. This n(N)→π(C=O) delocalization has a profound impact on the stability and reactivity of the ring system. Specifically, this conjugation decreases the basicity of the oxygen atom and increases the bond strength of the intracyclic C-O bond, making both hydrolysis and reductive ring-opening more challenging. scispace.com

The conformation of the five-membered oxazolidine ring and the orientation of its substituents play a critical role in directing the stereochemical course of reactions. The inherent chirality of many oxazolidine systems, often derived from chiral amino alcohols, allows for their use as chiral auxiliaries, effectively controlling the facial selectivity of reactions at adjacent prochiral centers.

Investigations into Vinyl Group Transformations

The vinyl group of but-3-en-2-yl oxazolidine-4-carboxylate is a key site for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of complex molecular architectures.

The carbon-carbon double bond of the vinyl group is susceptible to electrophilic attack. The regioselectivity of such additions is governed by the electronic properties of the oxazolidine-4-carboxylate moiety. The endocyclic oxygen atom can donate electron density to the double bond, which can create a partial negative charge at the C-4 position of a related 2,3-dihydroisoxazole system, directing electrophiles to this site. beilstein-journals.org In the context of Michael additions, Lewis acids such as scandium triflate (Sc(OTf)₃) have been shown to be effective catalysts for the addition of nucleophiles to acryloyl oxazolidinones, which are structurally related to the title compound. researchgate.net

The vinyl group can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. While specific studies on this compound as a dienophile are not prevalent, extensive research on N-acryloyl oxazolidinones provides significant insight into the expected reactivity and stereocontrol. rsc.orgacs.orglibretexts.org

In these reactions, the oxazolidinone acts as a chiral auxiliary, directing the approach of the diene to one of the two faces of the dienophile's double bond. libretexts.org This facial selectivity is often enhanced by the use of Lewis acids, which coordinate to the carbonyl oxygen of the oxazolidinone, locking it into a specific conformation and increasing the dienophile's reactivity. rsc.orgacs.orglibretexts.org The choice of Lewis acid and reaction conditions can significantly influence the diastereoselectivity of the cycloaddition. rsc.org For example, diethylaluminum chloride has been shown to provide excellent endo-diastereoselectivity in the Diels-Alder reaction of 3-(acyloxy)acryloyl oxazolidinones with cyclopentadiene. rsc.org Similarly, zirconocene (B1252598) bis(triflate) complexes have been used to catalyze these reactions, with the solvent playing a crucial role in determining the level of asymmetric induction. acs.org

The resulting cycloadducts are valuable intermediates in the synthesis of complex, stereochemically defined molecules. The oxazolidinone auxiliary can typically be removed under mild conditions after the cycloaddition.

Table 1: Effect of Lewis Acid on Diastereoselectivity in a Representative Diels-Alder Reaction

| Entry | Lewis Acid | Equivalents | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (endo:exo) |

| 1 | Et₂AlCl | 1.6 | -78 | 8 | 98 | >99:1 |

| 2 | SnCl₄ | 1.0 | 0 | 24 | 27 | >99:1 |

| 3 | Yb(OTf)₃ | 1.5 | 23 | 24 | 0 | - |

Data adapted from a study on a related 3-(acyloxy)acryloyl oxazolidinone system. rsc.org

While less common than electrophilic or cycloaddition reactions, the vinyl group can also undergo radical transformations. The stereochemical outcome of such reactions would be influenced by the chiral environment provided by the oxazolidine ring. The ability of the oxazolidine auxiliary to control the stereochemistry of radical additions would depend on its ability to effectively shield one face of the molecule and direct the approach of the incoming radical. While specific research on radical reactions of this compound is limited, the principles of stereocontrol established for other reactions involving chiral oxazolidinones would likely apply.

Carboxylate Group Transformations

The carboxylate group serves as a handle for further functionalization through reactions such as hydrolysis and amidation.

The ester linkage in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield the corresponding oxazolidine-4-carboxylic acid and but-3-en-2-ol. The rate of hydrolysis is influenced by pH and the presence of general acid-base catalysts. nih.gov Studies on related oxazolidine systems have shown that they are prone to hydrolysis. wikipedia.org

Amidation can be achieved by reacting the ester with an amine. This transformation is fundamental in peptide synthesis and for the introduction of amide functionalities into a molecule. The reactivity of the ester towards aminolysis can be compared to that of other carboxylic acid derivatives. Generally, esters are less reactive towards nucleophilic acyl substitution than acid chlorides but more reactive than amides. colorado.edu The success of the amidation reaction will depend on the nucleophilicity of the amine and the reaction conditions employed.

Reductions and Alkylations

The transformations of N-acyl oxazolidinones, the class of compounds to which this compound belongs, are well-established. Key reactions include alkylation of the enolate and reduction of the acyl group.

Alkylations are among the most common and powerful applications of oxazolidinone auxiliaries. rsc.org The process begins with the deprotonation of the α-carbon of the N-acyl group using a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures. wikipedia.orgwilliams.edu This generates a metal enolate. Due to the influence of the chiral auxiliary, this enolization proceeds with high selectivity to form the (Z)-enolate. wikipedia.orgharvard.edu This enolate can then react with various electrophiles, such as alkyl halides, in a highly diastereoselective manner. wikipedia.org The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the planar enolate, forcing the electrophile to approach from the opposite, less hindered face. researchgate.netsantiago-lab.com This results in a predictable stereochemical outcome in the newly formed C-C bond. While reactive electrophiles like benzyl (B1604629) and allyl halides are common, methods have also been developed for the stereoselective alkylation with tertiary alkyl halides using group IV metal enolates and Lewis acid activation. nih.gov

Reductions of the N-acyl group provide a route to chiral primary alcohols. Standard reducing agents like lithium aluminum hydride (LiAlH₄) and lithium borohydride (B1222165) (LiBH₄) can be used to cleave the auxiliary and reduce the carbonyl group. uwindsor.ca However, in cases with significant steric hindrance or the presence of other reducible functional groups (like the alkene in the butenyl moiety), these reagents can sometimes lead to poor yields or unwanted side reactions. tandfonline.com An improved procedure involves the use of lithium borohydride in the presence of one equivalent of water, which has been shown to be highly efficient for the reduction of sterically hindered and alkene-containing N-acyloxazolidinones, minimizing by-products. tandfonline.com This method selectively yields the primary alcohol while leaving other functional groups like esters and nitriles intact. tandfonline.com After the desired transformation, the valuable chiral auxiliary can be recovered, often in nearly quantitative yield, for reuse. nih.gov

Asymmetric Induction and Diastereoselectivity in Reactions

Asymmetric induction is the process by which a chiral element within a molecule, such as the oxazolidinone auxiliary, influences the creation of a new stereocenter, leading to a preferential formation of one stereoisomer over another. rsc.org In the reactions of this compound, the inherent chirality of the oxazolidinone ring, derived from a chiral amino alcohol, directs the stereochemical course of reactions at the attached acyl group. uwindsor.ca This results in a high degree of diastereoselectivity, meaning that of the possible diastereomeric products, one is formed in significant excess. The products of these reactions are diastereomers, which have different physical properties and can be readily separated by standard laboratory techniques like chromatography or crystallization. wikipedia.org

Chiral Auxiliary-Directed Reactions

The oxazolidinone ring is a powerful chiral auxiliary that operates by enforcing a specific conformation upon the reactive intermediate, primarily the enolate. rsc.orgwikipedia.org The N-acylation of the oxazolidinone is the first step, attaching the substrate to the chiral controller. rsc.org Upon deprotonation, a rigid chelated (Z)-enolate is formed where the metal cation (e.g., Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. harvard.edusantiago-lab.com

This chelation, combined with the steric hindrance provided by the substituent on the oxazolidinone (typically at the C4 position, such as a benzyl or isopropyl group), creates a highly organized transition state. researchgate.netuwindsor.ca The substituent effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face. rsc.org This results in exceptionally high levels of diastereoselectivity, often exceeding 98:2 for the desired diastereomer. williams.eduacs.org

The following table summarizes typical results for the alkylation of N-propionyl oxazolidinones, which serves as a model for the reactivity of related acylated systems.

| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) |

| Allyl Iodide | NaHMDS | 98:2 |

| Benzyl Bromide | LDA | >99:1 |

| Ethyl Iodide | NaHMDS | 96:4 |

| Isopropyl Iodide | NaHMDS | 95:5 |

| Data derived from principles and typical outcomes reported in the literature. wikipedia.orgwilliams.eduuwo.ca |

After the alkylation, the auxiliary is typically cleaved via hydrolysis (e.g., with lithium hydroxide (B78521) and hydrogen peroxide) or reduction to yield the enantiomerically enriched carboxylic acid or alcohol, respectively, and the recoverable auxiliary. williams.eduacs.org

Influence of Ligands and Catalysts on Stereochemical Outcome

The choice of base, metal counterion, and Lewis acid catalysts can significantly influence the stereochemical outcome of reactions involving N-acyl oxazolidinones. The formation of a (Z)-enolate is paramount for high stereoselectivity, a result achieved by using bases like LDA or NaHMDS. wikipedia.orguwo.ca

Lewis acids play a crucial role, particularly in aldol (B89426) and Diels-Alder reactions, by coordinating to the N-acyl oxazolidinone. wikipedia.orgnih.gov Lewis acids like dibutylboron triflate or titanium tetrachloride chelate to the two carbonyl oxygens, locking the molecule into a rigid, syn-coplanar conformation. wikipedia.org This rigid structure enhances the facial shielding by the auxiliary's substituent, leading to higher diastereoselectivity. santiago-lab.com While the classic model involves a chelated bidentate complex, alternative mechanistic proposals suggest that open-chain mono- and bicomplexes can also rationalize the high selectivities observed, especially with certain aluminum, boron, or zinc Lewis acids. nih.gov

In alkylations, the metal counterion of the enolate (e.g., Li⁺, Na⁺, K⁺) also affects reactivity and selectivity. Sodium enolates, for instance, are often more reactive than their lithium counterparts, allowing for alkylations at lower temperatures and sometimes resulting in even higher diastereoselectivities. uwo.ca Furthermore, the addition of salts like lithium chloride can promote cleaner and more rapid reactions. harvard.edu

The table below illustrates the effect of different Lewis acids on the diastereoselectivity of tertiary alkylations of an N-(arylacetyl)oxazolidinone, highlighting the critical role of the catalyst in activating the electrophile and controlling the outcome. nih.gov

| Lewis Acid | Base | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |

| TiCl₄ | Et₃N | CH₂Cl₂ | — | 2 |

| ZrCl₄ | 2,6-lutidine | CHCl₃ | >20:1 | 80 |

| SnCl₄ | 2,6-lutidine | CHCl₃ | >20:1 | 85 |

| HfCl₄ | 2,6-lutidine | CHCl₃ | >20:1 | 75 |

| Data adapted from a study on α-tertiary alkylations. nih.gov |

Syn-Effect and Z-Selectivity in Vinylogous Alkylation

The principles of stereocontrol by oxazolidinone auxiliaries extend to more complex systems, such as vinylogous alkylations. When an N-enoyl oxazolidinone (containing a α,β-unsaturated acyl group) is deprotonated, it can form a vinylogous enolate, extending reactivity to the γ-position. In some cases, γ-alkylation can be favored over the more common α-alkylation. nih.gov

The stereochemical outcome of these and related reactions, like the Evans aldol reaction, is governed by the "syn-effect," which is a direct consequence of the highly selective formation of the (Z)-enolate. wikipedia.orguwindsor.ca The (Z)-enolate geometry is crucial because it reacts through a well-defined, six-membered, chair-like transition state (the Zimmerman-Traxler model in the case of aldol reactions). wikipedia.org

In this transition state, the substituent of the electrophile (e.g., an aldehyde in an aldol reaction) preferentially occupies a pseudo-equatorial position to minimize steric interactions. The fixed (Z)-geometry of the enolate and the chair-like transition state directly lead to a syn relative stereochemistry between the α-substituent and the newly formed β-hydroxyl group. wikipedia.orguwindsor.ca This predictable formation of syn products is a hallmark of reactions proceeding through chelated (Z)-enolates derived from Evans oxazolidinones. santiago-lab.com This powerful control element has been instrumental in the total synthesis of numerous complex natural products where the precise setting of adjacent stereocenters is required. rsc.orgwikipedia.org

Strategic Applications in Complex Molecule Synthesis

But-3-en-2-yl Oxazolidine-4-carboxylate as a Chiral Building Block.digitellinc.comwilliams.edu

The utility of a chiral building block lies in its ability to direct the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over another. williams.edu The oxazolidine-4-carboxylate moiety, derived from amino acids, is a well-established chiral template. orgsyn.org Its rigid cyclic structure and defined stereocenters allow for effective facial shielding of a reactive center, compelling an incoming reagent to attack from the less sterically hindered face.

While Evans' N-acyl oxazolidinones are the most famous examples of this class of chiral auxiliaries, the fundamental principle of stereochemical control can be extended to this compound. williams.edunih.gov The chiral center at the 4-position of the oxazolidine (B1195125) ring can effectively control the stereochemistry of reactions at adjacent positions. For instance, in reactions such as alkylations or aldol (B89426) additions, the substituent at C4 directs the formation of a new stereocenter with a high degree of predictability. williams.edu

The but-3-en-2-yl ester group itself contains a stereocenter and a reactive double bond, adding another layer of complexity and potential for stereodifferentiation. The combination of the oxazolidine's inherent chirality and the specific reactivity of the butenyl ester could be exploited in a variety of asymmetric transformations.

Table 1: Diastereoselective Reactions of Chiral Oxazolidinone Derivatives (Illustrative Examples)

| Chiral Auxiliary | Electrophile/Reaction Type | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| (S)-4-Benzyl-2-oxazolidinone | Propionyl chloride (acylation), then Allyl iodide (alkylation) | 98:2 | 73-75 | williams.edu |

| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | N-Acylation, then Aldol reaction | >99:1 | High | harvard.edu |

| Cysteine-derived oxazolidinone | Various asymmetric transformations | Highly selective | - | digitellinc.com |

This table illustrates the high levels of diastereoselectivity achievable with oxazolidinone-based chiral auxiliaries in key bond-forming reactions. Similar selectivities could be anticipated for reactions involving this compound.

Integration into Total Synthesis Pathways (e.g., natural products, pharmaceuticals intermediates).nih.govorgsyn.org

Chiral building blocks derived from oxazolidinones are frequently employed in the total synthesis of natural products and pharmaceutical intermediates due to their reliability and predictability. nih.govorgsyn.org For example, the synthesis of the antibacterial agent Linezolid and the marine natural product (-)-Cytoxazone involves key steps that utilize oxazolidinone-based stereochemical control. nih.gov

This compound, with its versatile butenyl group, could serve as a valuable intermediate in multi-step syntheses. The terminal alkene of the butenyl moiety is a versatile functional handle that can participate in a wide array of transformations, including:

Cross-metathesis reactions: To build more complex carbon skeletons.

Oxidative cleavage: To unmask a carbonyl group for further elaboration.

Hydroboration-oxidation: To introduce a hydroxyl group with stereocontrol.

Epoxidation and subsequent ring-opening: To introduce two new stereocenters.

The ability to perform these transformations while the chiral oxazolidine core protects or directs other reactive sites would be a powerful strategy in the convergent synthesis of complex targets. After the desired transformations, the chiral auxiliary can be cleaved to reveal the enantiomerically enriched carboxylic acid, which can then be carried forward in the synthesis.

Table 2: Application of Chiral Auxiliaries in the Synthesis of Bioactive Molecules

| Target Molecule/Intermediate | Chiral Auxiliary Type | Key Transformation | Reference |

| Antibacterial Agents | N-Aryl-5-(R)-hydroxymethyl-2-oxazolidinones | Alkylation of N-lithio-N-aryl carbamates | orgsyn.org |

| (-)-Cytoxazone | (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one | Asymmetric aldol addition | nih.gov |

| β-Lactams | Oxazolidinones | Diastereoselective enolate reactions | Not specified in provided text |

This table provides examples of how oxazolidinone-related structures are used to construct key intermediates for medicinally important compounds.

Development of Novel Methodologies Utilizing the Oxazolidine-Carboxylate Motif.organic-chemistry.orgorganic-chemistry.org

The development of novel synthetic methods often relies on the unique reactivity of carefully designed substrates. The oxazolidine-carboxylate motif has been central to the development of various stereoselective reactions. organic-chemistry.orgorganic-chemistry.org For instance, palladium-catalyzed enantioselective decarboxylative cycloadditions of vinylethylene carbonates with imines have been developed to synthesize 4-substituted-4-vinyloxazolidines with high enantioselectivity. organic-chemistry.org

The specific structure of this compound lends itself to the exploration of new tandem or domino reaction sequences. For example, a metal-catalyzed reaction could potentially activate the alkene of the butenyl group to participate in an intramolecular cyclization with the oxazolidine ring or a substituent on it. Such a strategy could lead to the rapid construction of complex heterocyclic scaffolds.

Furthermore, the development of new cleavage conditions for the chiral auxiliary that are orthogonal to other functional groups present in a complex molecule is an ongoing area of research. The butenyl ester of the title compound might be susceptible to specific cleavage conditions, such as those involving palladium catalysis, which could offer advantages over standard hydrolytic methods.

Table 3: Novel Synthetic Methods Involving Oxazolidine Derivatives

| Reaction Type | Catalyst/Reagents | Product Type | Key Feature | Reference |

| Enantioselective Decarboxylative Cycloaddition | Pd2(dba)3·CHCl3 / Phosphoramidite ligand | 4-Substituted-4-vinyloxazolidines | High enantio- and diastereoselectivity | organic-chemistry.org |

| Intramolecular Hydroamidation of Amide Alkenes | Phosphazene base | Cyclic amides, ureas, and oxazolidinones | Good functional group tolerance | organic-chemistry.org |

| One-Pot Synthesis of 1,3-Oxazolidines | Chiral magnesium phosphate (B84403) catalyst | 1,3-Oxazolidines and 1,3-oxazinanes | High yields and enantioselectivities | organic-chemistry.org |

This table highlights recent advancements in the synthesis of oxazolidine-containing molecules, suggesting avenues for the application of this compound in the development of new synthetic methodologies.

Future Perspectives and Emerging Research Directions

Exploration of Diverse Substitution Patterns on the But-3-en-2-yl Moiety

The but-3-en-2-yl group, with its terminal double bond and a stereocenter at the 2-position, is ripe for a wide array of chemical modifications. Future research will likely focus on the systematic investigation of substitution patterns on this moiety to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

A primary research direction will be the introduction of various substituents at the terminal vinylic carbons (C-3 and C-4). The addition of electron-withdrawing or electron-donating groups could significantly alter the reactivity of the double bond in cycloaddition reactions or other electrophilic additions. For instance, the installation of a phenyl or substituted aryl group at the terminal position could lead to novel precursors for polymerization or materials with unique photophysical properties.

Furthermore, the stereocenter at C-2 of the butenyl group offers a handle for diastereoselective transformations. Research into the influence of the existing stereocenter on the oxazolidine (B1195125) ring on reactions at the butenyl moiety will be crucial. This intramolecular stereochemical communication could be exploited to achieve high levels of diastereoselectivity in reactions such as epoxidation, dihydroxylation, or hydroboration of the double bond. The resulting diastereomeric products would possess multiple, well-defined stereocenters, making them valuable building blocks in complex molecule synthesis.

A hypothetical research program could explore the following transformations:

| Reaction Type | Reagents | Potential Outcome |

| Catalytic Hydrogenation | H₂, Pd/C | Saturation of the double bond to yield the corresponding butyl-substituted oxazolidine-4-carboxylate. |

| Epoxidation | m-CPBA | Formation of a diastereomeric mixture of epoxides. |

| Dihydroxylation | OsO₄, NMO | Creation of two new stereocenters, leading to diol products. |

| Heck Coupling | Aryl halide, Pd catalyst | Introduction of an aryl substituent at the terminal vinyl position. |

These studies will be essential to create a library of derivatives with tailored properties, expanding the synthetic utility of the parent compound.

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on but-3-en-2-yl oxazolidine-4-carboxylate will undoubtedly focus on developing more environmentally benign synthetic and derivatization protocols.

Current methods for the synthesis of related oxazolidine-4-carboxylic acid compounds often rely on traditional organic solvents and stoichiometric reagents, which can generate significant waste. google.com A key research goal will be the development of synthetic routes that utilize greener solvents, such as water, ionic liquids, or supercritical fluids. For example, a patented method for the synthesis of 2-oxo-oxazolidine-4-carboxylic acid compounds utilizes water as a solvent, resulting in high yields and improved environmental friendliness. google.com Similar approaches could be adapted for the synthesis of this compound.

Moreover, the use of catalytic methods, in place of stoichiometric reagents, will be a major focus. For instance, the synthesis of 2-oxazolidinones has been achieved using a recyclable CuBr/ionic liquid system, which allows for the efficient formation of the heterocyclic ring from CO₂, propargylic alcohols, and 2-aminoethanols. Investigating analogous catalytic cyclizations to form the oxazolidine-4-carboxylate core would be a significant advancement.

In terms of derivatization, the application of green technologies such as microwave-assisted synthesis and mechanochemistry holds considerable promise. researchgate.net Microwave irradiation can often accelerate reaction rates and improve yields while reducing energy consumption. researchgate.net Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, offer a sustainable alternative to traditional solution-phase chemistry. researchgate.net

| Green Chemistry Principle | Application to this compound |

| Use of Renewable Feedstocks | Investigating the synthesis from bio-based starting materials. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ethanol, or solvent-free conditions. google.com |

| Design for Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. researchgate.net |

| Use of Catalysis | Developing catalytic methods for both the synthesis of the core structure and its subsequent functionalization. |

Development of New Catalytic Asymmetric Transformations

The chiral nature of the oxazolidine-4-carboxylate core makes this compound an attractive substrate for asymmetric catalysis. Future research will aim to develop novel catalytic transformations that exploit the inherent chirality of the molecule to control the stereochemical outcome of reactions.

A significant area of interest will be the use of the oxazolidine ring as a chiral auxiliary to direct reactions on the but-3-en-2-yl moiety. The development of new transition-metal and organocatalytic methods for reactions such as asymmetric hydrogenation, hydroformylation, and cyclopropanation of the alkene would be highly valuable. The goal would be to achieve high levels of diastereoselectivity, where the stereochemistry of the newly formed chiral centers is controlled by the existing stereocenter on the oxazolidine ring.

Furthermore, the oxazolidine-4-carboxylate itself can be a target for asymmetric transformations. For instance, catalytic asymmetric ring-opening reactions could provide access to a variety of chiral amino alcohol derivatives. acs.org The development of catalysts that can selectively cleave the oxazolidine ring with high enantioselectivity would significantly expand the synthetic utility of this scaffold.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful and often more sustainable alternative to metal-based catalysis. youtube.com Future research could explore the use of chiral organocatalysts, such as proline and its derivatives, to catalyze reactions involving this compound. youtube.com For example, organocatalytic conjugate additions to the α,β-unsaturated ester system that could be generated from the title compound would be a promising avenue for creating new carbon-carbon bonds with high stereocontrol.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To optimize reaction conditions, understand reaction mechanisms, and ensure process safety and efficiency, the use of advanced in-situ spectroscopic techniques will be indispensable in future research involving this compound.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor reactions in real-time. researchgate.net This allows for the tracking of reactant consumption, product formation, and the detection of transient intermediates, providing a wealth of information that is often missed with traditional offline analysis. For instance, in-situ FTIR can be used to follow the disappearance of the C=C stretching vibration of the butenyl group or the appearance of new functional groups during derivatization reactions. researchgate.net

The development of hyphenated techniques, such as chromatography-IR spectroscopy, will also be crucial for analyzing complex reaction mixtures. numberanalytics.com These methods combine the separation power of chromatography with the structural information provided by spectroscopy, enabling the identification and quantification of individual components in a reaction mixture. numberanalytics.com

For asymmetric reactions, specialized techniques are needed to monitor the formation of stereoisomers. Chiral chromatography (HPLC or GC) coupled with mass spectrometry can be used to determine the enantiomeric or diastereomeric excess of a reaction in real-time. core.ac.uk Furthermore, advanced NMR techniques, using chiral solvating agents or lanthanide shift reagents, can be adapted for in-situ monitoring of stereoselectivity.

The data generated from these in-situ monitoring techniques will be invaluable for:

Reaction Optimization: Rapidly identifying optimal reaction conditions (temperature, pressure, catalyst loading) to maximize yield and selectivity.

Mechanistic Elucidation: Identifying reaction intermediates and understanding the reaction pathway.

Process Analytical Technology (PAT): Implementing real-time monitoring for process control and quality assurance in potential scale-up applications.

The table below summarizes some advanced spectroscopic techniques and their potential applications in the study of this compound.

| Spectroscopic Technique | Information Gained | Potential Application |

| In-situ FTIR/Raman | Functional group changes, reaction kinetics. | Monitoring the progress of hydrogenation, epoxidation, or other functional group transformations. |

| In-situ NMR | Structural elucidation of intermediates, stereoselectivity. | Determining the diastereomeric ratio in real-time during asymmetric reactions. |

| Time-Resolved Fluorescence Spectroscopy | Monitoring of fluorescent products or intermediates. | Studying reactions that produce fluorescent derivatives. nih.gov |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Simultaneous monitoring of substrate and product. | Tracking the progress of enzymatic or catalytic reactions. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.